Thermal Decomposition Temperature: HTMOS Outperforms Ethyl- and Propyl-Trimethoxysilane for High-Temperature CVD Membranes
Hexyltrimethoxysilane (HTMOS) exhibits a significantly higher thermal decomposition onset temperature than its shorter-chain counterparts, a critical parameter for chemical vapor deposition (CVD) membrane fabrication. Thermogravimetric analysis of hydrolyzed silica powders revealed that the decomposition temperature of HTMOS is 400 °C, markedly higher than that of ethyltrimethoxysilane (ETMOS) and propyltrimethoxysilane (PrTMOS) [1]. This superior thermal stability enabled the production of silica hybrid membranes with a C₃H₆/C₃H₈ permeance ratio of 414 (C₃H₆ permeance 1.0 × 10⁻⁸ mol m⁻² s⁻¹ Pa⁻¹) at a deposition temperature of 450 °C, a performance unattainable with the less thermally stable ETMOS and PrTMOS precursors [2]. Consequently, HTMOS was explicitly selected among the three candidates for its high-temperature reliability [3].
| Evidence Dimension | Thermal decomposition onset temperature of hydrolyzed silica powder |
|---|---|
| Target Compound Data | 400 °C (HTMOS) |
| Comparator Or Baseline | ETMOS (ethyltrimethoxysilane) and PrTMOS (propyltrimethoxysilane) — both decompose at lower temperatures |
| Quantified Difference | HTMOS decomposition temperature approximately 400 °C, higher than ETMOS and PrTMOS (exact comparator values not quantified in source, but stated as lower) |
| Conditions | Thermogravimetric analysis of hydrolyzed silica powders; CVD membranes deposited at 270–450 °C on porous alumina supports |
Why This Matters
For high-temperature membrane applications (e.g., propylene/propane separation, HI decomposition in thermochemical processes), selecting HTMOS over ETMOS or PrTMOS is essential to maintain membrane integrity and permselectivity at operating temperatures up to 450 °C; the lower thermal stability of shorter-chain analogs leads to premature organic group decomposition and loss of molecular sieving function.
- [1] Ikeda, A. & Nomura, M. (2016). Preparation of amorphous silica based membranes for separation of hydrocarbons. Journal of the Japan Petroleum Institute, 59(6), 259–265. According to thermal decomposition properties of hydrolysis powder, the decomposition temperature of HTMOS (400 °C) was higher than those of ETMOS and PrTMOS. View Source
- [2] KAGAKU KOGAKU RONBUNSHU (2013). High Temperature Propylene Permselective Membrane Prepared by Counter Diffusion CVD. Vol. 39, No. 4, pp. 301–306. C₃H₆/C₃H₈ permeance ratio: 414; C₃H₆ permeance: 1.0 × 10⁻⁸ mol m⁻² s⁻¹ Pa⁻¹ at 450 °C using HTMOS. View Source
- [3] Nomura, M. et al. (2014). High-temperature propylene/propane separation through silica hybrid membranes. Separation and Purification Technology, 131, 108–115. HTMOS selected as suitable silica precursor for high-temperature CVD due to its high thermal stability. View Source
